5-Methylhexanoyl chloride
Overview
Description
5-Methylhexanoyl chloride is a chemical compound with the molecular formula C7H13ClO . It has an average mass of 148.630 Da and a mono-isotopic mass of 148.065491 Da .
Molecular Structure Analysis
The this compound molecule contains a total of 21 bonds. There are 8 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, and 1 acyl halogenide .Physical and Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 162.9±8.0 °C at 760 mmHg, and a vapor pressure of 2.1±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 39.9±3.0 kJ/mol and a flash point of 54.9±10.9 °C .Scientific Research Applications
Chemical Properties and Reactions :
- The study of the relaxational behavior of monohydroxy alcohols, including compounds similar to 5-Methylhexanoyl chloride, using rheology and dielectric spectroscopy, provides insights into the dynamics of these substances under different conditions (Gainaru et al., 2014).
Catalysis and Synthesis :
- Research on the hydrolysis of cellulose dissolved in ionic liquids and catalyzed by mineral acids indicates the formation of primary products like glucose and 5-hydroxymethylfurfural, which are relevant for understanding the reactions of similar compounds (Dee & Bell, 2011).
Drug Delivery Systems :
- The preparation of liposomal delivery systems for compounds structurally similar to this compound, such as 5-MBT, and their in vitro release characteristics offer insights into potential pharmaceutical applications (Pentak et al., 2022).
Analytical Chemistry :
- Development and validation of analytical methods, such as GC-FID, for determining impurities in related compounds like 5-Chlorovaleroyl chloride, are crucial for ensuring the quality of pharmaceutical intermediates (Tang et al., 2010).
Environmental Applications :
- Studies on the anaerobic degradation of hydrocarbons by certain bacteria, and the metabolites produced, including derivatives of hexanoic acid, shed light on environmental remediation processes (Küppers et al., 2019).
Properties
IUPAC Name |
5-methylhexanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO/c1-6(2)4-3-5-7(8)9/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDHFOCXVJJMBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70546147 | |
Record name | 5-Methylhexanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70546147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5699-78-5 | |
Record name | 5-Methylhexanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70546147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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